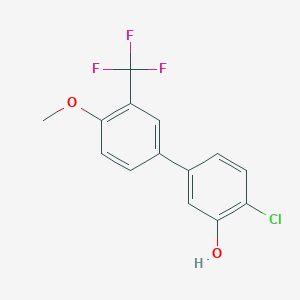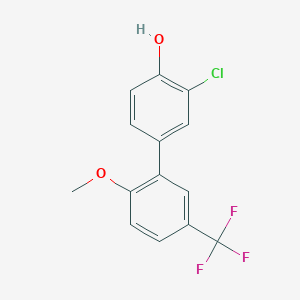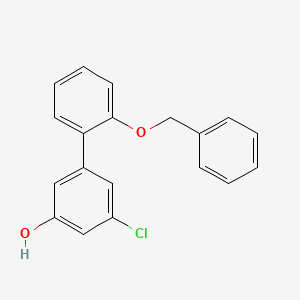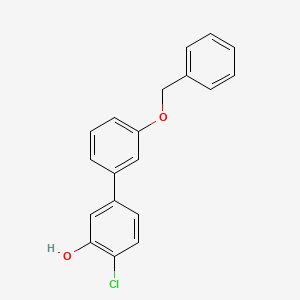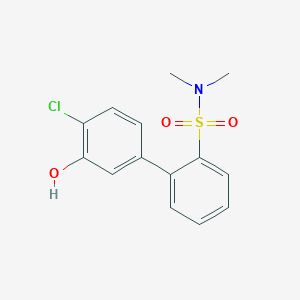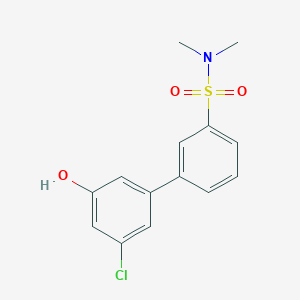
3-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% (3-C5-3NDS) is a synthetic compound with a wide range of applications in scientific research and laboratory experiments. It has a molecular weight of 329.9 g/mol and a melting point of 124-126 °C. 3-C5-3NDS is a colorless to light yellow solid that is soluble in water, ethanol, and methanol. It is an important reagent for organic synthesis, and it is widely used in the synthesis of compounds with biological and pharmacological activities.
Mecanismo De Acción
3-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% is believed to act as an inhibitor of enzymes involved in the synthesis of prostaglandins, which are important mediators of inflammation. It is believed to bind to the active site of the enzyme and inhibit its activity. In addition, it is believed to inhibit the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects
3-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal activities. It has also been shown to have antioxidant activity. In addition, it has been shown to have antineoplastic activity. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% in laboratory experiments is its availability and ease of synthesis. It is a commercially available reagent and can be synthesized in a relatively short time. It is also relatively inexpensive. However, it is important to note that it is a hazardous compound and should be handled with care.
Direcciones Futuras
Future research on 3-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% should focus on further elucidating its mechanism of action and exploring its potential applications in the synthesis of new drugs and pharmaceuticals. In addition, further research should be conducted to explore its potential use in the treatment of various diseases and conditions. Furthermore, further research should be conducted to explore its potential use in the synthesis of compounds with antioxidant, anti-inflammatory, and anti-cancer activities. Finally, further research should be conducted to explore its potential use in the synthesis of compounds with antifungal and antibacterial activities.
Métodos De Síntesis
3-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% can be synthesized by the reaction of 3-chloro-5-hydroxy-2-methylbenzaldehyde and 3-dimethylaminopropanesulfonic acid in the presence of a base catalyst. The reaction is carried out in an aqueous medium at a temperature of 40-50 °C. The reaction is carried out in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide. The reaction is complete in 4-6 hours. The product is then isolated by filtration, washed with water, and dried under reduced pressure. The product is then recrystallized from a mixture of ethanol and water.
Aplicaciones Científicas De Investigación
3-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has a wide range of applications in scientific research. It is commonly used as a reagent for the synthesis of compounds with biological and pharmacological activities. It is also used in the synthesis of new drugs and pharmaceuticals. It is also used in the synthesis of compounds with anti-inflammatory, anti-bacterial, and anti-fungal activities. In addition, it is used in the synthesis of compounds with antioxidant activity. Furthermore, it is used in the synthesis of compounds with antineoplastic activity.
Propiedades
IUPAC Name |
3-(3-chloro-5-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-16(2)20(18,19)14-5-3-4-10(8-14)11-6-12(15)9-13(17)7-11/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJXNWZHRYEHOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

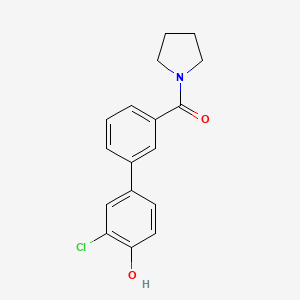
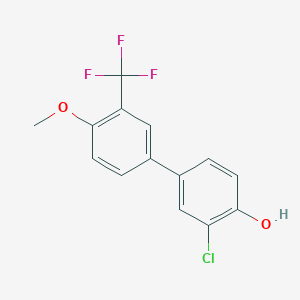
![2-Chloro-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382186.png)
